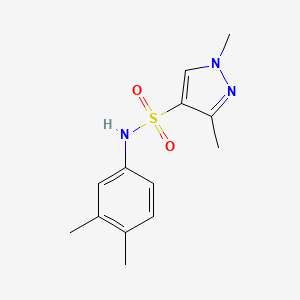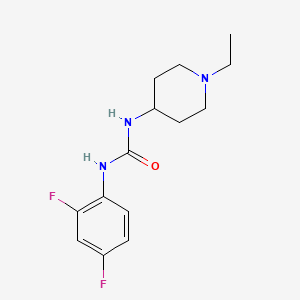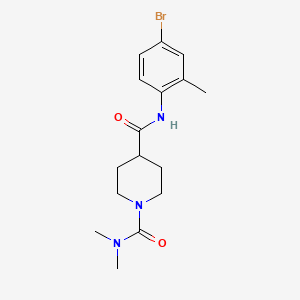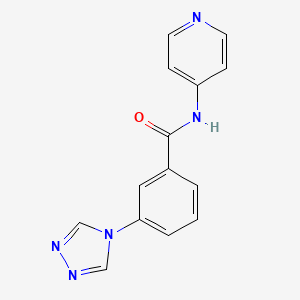![molecular formula C18H19NO4S B5381384 3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)
3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PSB-603 and has been studied extensively for its unique properties and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of PSB-603 involves the inhibition of protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival. PSB-603 binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cancer cell growth and other cellular processes.
Biochemical and Physiological Effects:
PSB-603 has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in animal models of arthritis, improve cognitive function and memory in animal models of Alzheimer's disease, and inhibit the growth of cancer cells by targeting CK2.
Advantages and Limitations for Lab Experiments
One of the advantages of PSB-603 is its specificity for CK2, which makes it a promising therapeutic agent for various diseases. However, one of the limitations of PSB-603 is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on PSB-603. One direction is to study its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another direction is to develop more soluble analogs of PSB-603 that can be used in a wider range of experiments. Additionally, further studies are needed to fully understand the mechanism of action of PSB-603 and its effects on cellular processes.
Synthesis Methods
The synthesis of PSB-603 involves the reaction of 3-bromomethylbenzoic acid with 1-phenylsulfonylpyrrolidine in the presence of a base and a palladium catalyst. This reaction results in the formation of PSB-603 as a white solid with a high yield.
Scientific Research Applications
PSB-603 has been studied for its potential therapeutic applications in various fields such as cancer research, neurological disorders, and inflammation. In cancer research, PSB-603 has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2. In neurological disorders, PSB-603 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In inflammation, PSB-603 has been found to reduce inflammation and pain in animal models of arthritis.
properties
IUPAC Name |
3-[[1-(benzenesulfonyl)pyrrolidin-3-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(21)16-6-4-5-14(12-16)11-15-9-10-19(13-15)24(22,23)17-7-2-1-3-8-17/h1-8,12,15H,9-11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDSMCZLTALQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC(=CC=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-({3-[(4-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5381302.png)



![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)

![2-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5381347.png)
![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)

![4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)


![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)